(R)-2-amino-1-(pyridin-3-yl)ethanol
Overview
Description
®-2-amino-1-(pyridin-3-yl)ethanol is a chiral compound that features an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-1-(pyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts or auxiliaries are employed to obtain the ®-enantiomer with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-1-(pyridin-3-yl)ethanol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and enantiomeric excess. The choice of catalyst and reaction conditions is crucial to optimize the efficiency and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-1-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridin-3-yl ketone or aldehyde derivatives.
Reduction: Formation of pyridin-3-yl amine derivatives.
Substitution: Formation of various substituted pyridin-3-yl ethanol derivatives.
Scientific Research Applications
®-2-amino-1-(pyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-amino-1-(pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-1-(pyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-amino-1-(pyridin-2-yl)ethanol: A structural isomer with the amino group attached to a different position on the pyridine ring.
2-amino-1-(pyridin-4-yl)ethanol: Another structural isomer with the amino group attached to yet another position on the pyridine ring.
Uniqueness
®-2-amino-1-(pyridin-3-yl)ethanol is unique due to its specific stereochemistry and the position of the amino group on the pyridine ring. This configuration can lead to distinct interactions with biological targets and different chemical reactivity compared to its enantiomers and structural isomers.
Properties
IUPAC Name |
(1R)-2-amino-1-pyridin-3-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKNUYMZBBWHIM-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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